![molecular formula C20H19N5O2S B5339718 N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5339718.png)
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide, also known as MTITB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). It has also been found to induce apoptosis through the activation of caspases.
In neuroprotection, this compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of MMPs and VEGF in cancer cells, the activation of the Nrf2/ARE pathway in neurons, and the inhibition of acetylcholinesterase. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells, protect against oxidative stress-induced neurotoxicity, and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water, which can make it difficult to use in certain experiments, and its limited availability, which can make it challenging to obtain for research purposes.
将来の方向性
There are several future directions for N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide research, including its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties, including its solubility and bioavailability. Additionally, investigations into its potential side effects and toxicity are needed to ensure its safety for clinical use.
合成法
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methoxyacetophenone with 2-aminothiophenol, followed by the reaction of the resulting compound with 3-(2-bromoethyl)-5H-[1,2,4]triazino[5,6-b]indole. The final product is obtained through the reaction of the intermediate compound with butanoyl chloride.
科学的研究の応用
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
In neuroprotection, this compound has been shown to protect against oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-16(19(26)22-14-10-6-7-11-15(14)27-2)28-20-23-18-17(24-25-20)12-8-4-5-9-13(12)21-18/h4-11,16H,3H2,1-2H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYOKWWBVWXUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

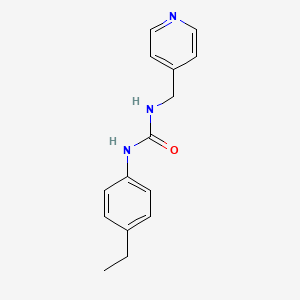
![1-methyl-5-phenyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5339649.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)
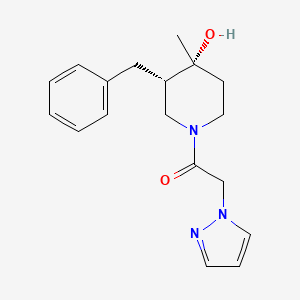
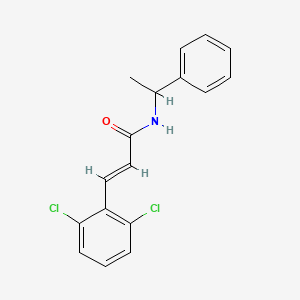

![6-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5339677.png)
![2-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-2-piperidinyl}pyridine](/img/structure/B5339679.png)
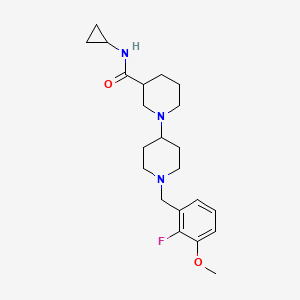
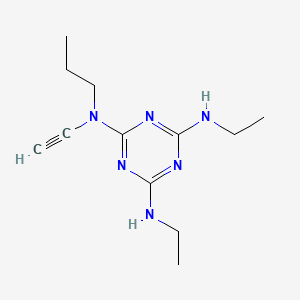
![N-(4-chlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B5339709.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclopropanecarboxamide](/img/structure/B5339711.png)
![7-acetyl-3-(ethylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339726.png)